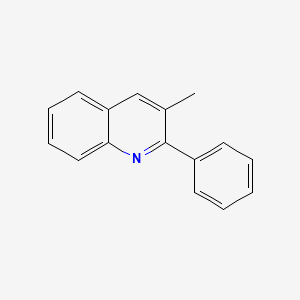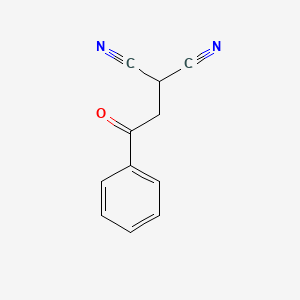![molecular formula C15H10ClN3O4 B7786240 (3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786240.png)
(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Vapor Diffusion Method: This method involves the slow diffusion of vapor-phase reactants into a solution containing the compound’s precursors. This technique is often used to produce high-purity crystals.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and improving yields.
Hydrothermal and Solvothermal Methods: These methods involve the use of high temperatures and pressures in aqueous or non-aqueous solvents to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions
The compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
科学研究应用
The compound “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
作用机制
The mechanism of action of “(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular chemical reaction or its effects on a biological system.
属性
IUPAC Name |
(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-21)15(18)20/h1-7,21H,8H2/b17-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRXLVCFXIUJR-VKAVYKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NO)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])/C(=N/O)/C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]acetic acid](/img/structure/B7786159.png)
![ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate](/img/structure/B7786177.png)

![(NZ,E)-2-cyano-N-[(hydroxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786200.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786202.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7786204.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

![ethyl 2-[[(E)-3-oxo-2-(1,3-thiazol-2-ylcarbamoyl)but-1-enyl]amino]acetate](/img/structure/B7786242.png)
![(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786252.png)
![(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one](/img/structure/B7786260.png)
![(3E)-3-[(2,5-dichlorophenyl)hydrazinylidene]-1-propan-2-ylindol-2-one](/img/structure/B7786266.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
![(3Z)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786278.png)
